molecular formula C21H14BrFN2O2S B11317112 7-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11317112
M. Wt: 457.3 g/mol
InChI Key: LSUZPSDKMQOZKI-UHFFFAOYSA-N
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Description

7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzoxepine ring followed by the introduction of the thiazole and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl (4-fluorophenyl)methanone
  • 5-Bromo derivatives of indole phytoalexins

Uniqueness

7-BROMO-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its specific combination of structural features, including the benzoxepine and thiazole rings, which are not commonly found together in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14BrFN2O2S

Molecular Weight

457.3 g/mol

IUPAC Name

7-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H14BrFN2O2S/c22-16-3-6-19-15(11-16)10-14(7-8-27-19)20(26)25-21-24-12-18(28-21)9-13-1-4-17(23)5-2-13/h1-8,10-12H,9H2,(H,24,25,26)

InChI Key

LSUZPSDKMQOZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3)F

Origin of Product

United States

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